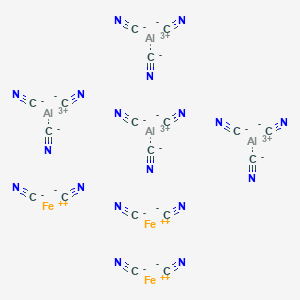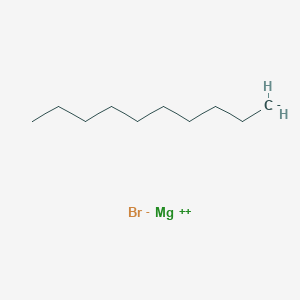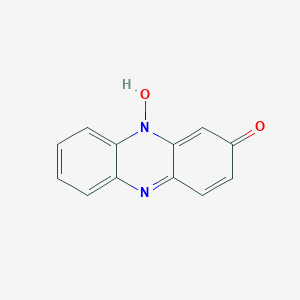
10-Hydroxyphenazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyphenazin-2-one is a heterocyclic compound that belongs to the phenazine family. It has a wide range of applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has attracted significant attention due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 10-Hydroxyphenazin-2-one varies depending on its application. In medicinal chemistry, it has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and DNA synthesis. In antimicrobial activity, it has been shown to disrupt bacterial membrane integrity and inhibit bacterial growth. In material science, it has been studied for its electron transfer properties and its ability to catalyze various reactions.
Biochemische Und Physiologische Effekte
10-Hydroxyphenazin-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and scavenge free radicals. In vivo studies have shown its potential to reduce inflammation, lower blood glucose levels, and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 10-Hydroxyphenazin-2-one in lab experiments include its high yield synthesis, low toxicity, and diverse applications. However, its limitations include its poor solubility in water, limited stability, and potential for oxidation.
Zukünftige Richtungen
There are several future directions for the research on 10-Hydroxyphenazin-2-one. In medicinal chemistry, it could be further evaluated for its potential as an anticancer agent and as a drug delivery system. In material science, it could be studied for its potential applications in energy storage and conversion. In analytical chemistry, it could be explored for its potential as a biosensor and for its electrochemical properties.
Synthesemethoden
The synthesis of 10-Hydroxyphenazin-2-one can be achieved through several methods, including oxidative coupling of 2-aminophenol with 1,4-benzoquinone, Pd-catalyzed cross-coupling reactions, and electrochemical oxidation of 2-aminophenol. The most commonly used method is the oxidative coupling of 2-aminophenol with 1,4-benzoquinone, which yields 10-Hydroxyphenazin-2-one in high yields.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyphenazin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In material science, it has been evaluated for its electrochemical properties, optical properties, and catalytic activity. In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a redox indicator for electrochemical measurements.
Eigenschaften
IUPAC Name |
10-hydroxyphenazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKNERKPRXUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxyphenazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



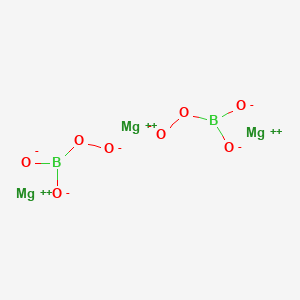



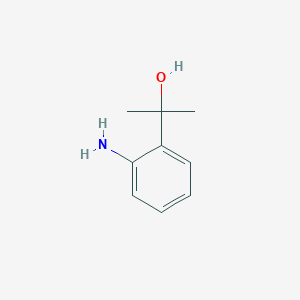
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

